4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide -

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-4302390
CAS Number:
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Venetoclax (ABT-199) is a potent, orally bioavailable, small molecule inhibitor of the anti-apoptotic protein Bcl-2. It is used for the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [] Venetoclax has demonstrated significant clinical efficacy in inducing apoptosis of malignant cells by selectively inhibiting Bcl-2.

Compound Description: VNO is an oxidative impurity identified during the manufacturing process of Venetoclax. [] It forms due to oxidative stress and can be synthesized via the oxidation of Venetoclax using m-CPBA in dichloromethane.

Relevance: VNO, being an oxidized derivative of Venetoclax, retains the core benzamide and sulfonamide structures also found in 4-[amino]-N-(3-pyridinylmethyl)benzamide. Additionally, the 4-chlorophenyl group attached to the sulfonamide is consistent across these molecules. Understanding the formation and potential reactivity of VNO might shed light on the stability and potential metabolic pathways of the target compound.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another impurity found during the synthesis of Venetoclax. [] It is formed from VNO through a [, ] Meisenheimer rearrangement.

Relevance: VHA, although structurally rearranged compared to Venetoclax, still maintains the benzamide, sulfonamide, and 4-chlorophenyl substituents present in 4-[amino]-N-(3-pyridinylmethyl)benzamide. This highlights the potential for structural diversity arising from a common core scaffold and the need to consider possible rearrangements or degradation pathways for the target compound.

M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

Compound Description: M27 is a major metabolite of Venetoclax, formed by oxidation and cyclization. [] It is considered a disproportionate human metabolite, primarily formed by the cytochrome P450 isoform 3A4 (CYP3A4).

Relevance: Although M27 undergoes substantial structural changes compared to Venetoclax, the presence of the benzamide, sulfonamide, and 4-chlorophenyl elements, common to 4-[amino]-N-(3-pyridinylmethyl)benzamide, is notable. This emphasizes the potential for metabolic transformations of the target compound and the importance of assessing the pharmacological properties of its metabolites.

N-(2-benzoyl-4-chlorophenyl)-benzamides

Compound Description: These are a series of compounds synthesized and investigated for their potential plant growth regulating activities. [] They are synthesized from 2-amino-5-chlorobenzophenone through condensation reactions with substituted benzoyl chlorides.

Relevance: N-(2-benzoyl-4-chlorophenyl)-benzamides are structurally similar to 4-[amino]-N-(3-pyridinylmethyl)benzamide, sharing a benzamide core. While the target compound possesses a sulfonamide linkage, exploring the biological activities of these related benzamides can provide insights into the effects of different substituents on potential bioactivities.

N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides

Compound Description: These are derivatives of N-(2-benzoyl-4-chlorophenyl)-benzamides, synthesized through a reduction reaction using NaBH4. [] These compounds are also investigated for their plant growth regulating properties.

Relevance: The N-[4-Chloro-2-(α,α-hydroxyphenylmethyl)phenyl]benzamides retain the core benzamide structure found in 4-[amino]-N-(3-pyridinylmethyl)benzamide and the presence of the 4-chloro substituent on the central phenyl ring is another shared feature. Evaluating the structure-activity relationships within this series could guide modifications of the target compound to explore its potential in different biological contexts.

N-{3-[(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide analogs

Compound Description: This series focuses on analogs modified at the phenyl ring with various electronic, steric, and lipophilic groups to investigate their anticancer activity against MCF-7, MDA-MB-231, and Ishikawa cancer cell lines. []

Relevance: While structurally distinct, these analogs, especially the benzene sulfonamide derivatives, share the sulfonamide functional group and a benzamide or structurally similar moiety with 4-[amino]-N-(3-pyridinylmethyl)benzamide. Studying the structure-activity relationships of these analogs can offer valuable insights into the impact of substituent modifications on the anticancer activity, potentially guiding the development of novel derivatives of the target compound for cancer therapy.

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

Compound Description: LY450139, also known as semagacestat, is a γ-secretase inhibitor (GSI) investigated for the treatment of Alzheimer's disease. []

Relevance: Although LY450139's structure differs significantly from 4-[amino]-N-(3-pyridinylmethyl)benzamide, its classification as a GSI, alongside the benzamide group in LY450139 and the target compound, suggests a potential area for further investigation. It would be interesting to investigate if the target compound exhibits any GSI activity.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide (BMS-708163)

Compound Description: BMS-708163 is another GSI that has been explored for its potential in treating Alzheimer's disease. [] It inhibits the production of amyloid-β (Aβ) peptides.

Relevance: BMS-708163 shares the (4-chlorophenyl)sulfonyl moiety with 4-[amino]-N-(3-pyridinylmethyl)benzamide, highlighting this structural feature's potential relevance in different therapeutic contexts. Investigating whether this shared moiety contributes to any potential GSI activity in the target compound could be of interest.

[(2S,4R)-1-[(4R)-1,1,1-trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

Compound Description: GSM-2 is a second-generation γ-secretase modulator (GSM) studied for its potential in treating Alzheimer's disease. [] Unlike GSIs, GSMs are designed to modulate γ-secretase activity to reduce the production of the amyloid-β peptide (Aβ42) without completely inhibiting the enzyme.

Relevance: Although GSM-2's structure deviates significantly from 4-[amino]-N-(3-pyridinylmethyl)benzamide, its therapeutic focus on Alzheimer's disease and its mechanism of action as a GSM raise an intriguing question. Further investigation into whether the target compound displays any modulatory effects on γ-secretase activity could reveal new avenues for its development.

Properties

Product Name

4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(3-pyridinylmethyl)benzamide

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C20H18ClN3O3S

Molecular Weight

415.9 g/mol

InChI

InChI=1S/C20H18ClN3O3S/c1-24(28(26,27)19-10-6-17(21)7-11-19)18-8-4-16(5-9-18)20(25)23-14-15-3-2-12-22-13-15/h2-13H,14H2,1H3,(H,23,25)

InChI Key

MLHCPXNJZNSFEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.